Thieno[2,3-b]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5NO2S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-5(6)2-1-3-9-7/h1-4H,(H,10,11) |
InChI Key |
PHJHTLZZZQENME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 B Pyridine Carboxylic Acids and Derivatives
Established Synthetic Routes to the Thieno[2,3-b]pyridine (B153569) Core
The construction of the fused thieno[2,3-b]pyridine ring system can be achieved through several established synthetic pathways. These routes often involve the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) scaffold or vice versa.
Cyclization Reactions Involving Thioglycolates and Aminothiophenes
One of the most common and versatile methods for synthesizing the thieno[2,3-b]pyridine core is through the cyclization of appropriately substituted thiophene precursors. The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, often serves as a key step in this approach. These 2-aminothiophene intermediates can then undergo cyclization with various reagents to form the fused pyridine ring.
Another prominent strategy involves the reaction of 2-chloronicotinonitrile with methyl thioglycolate. This reaction proceeds to form a methyl amino thieno pyridine carboxylate, which is a direct precursor to the thieno[2,3-b]pyridine core.
| Starting Materials | Key Intermediates | Reaction Conditions | Reference |
| 2-chloronicotinonitrile, methyl thioglycolate | methyl amino thieno pyridine carboxylate | - | 1 |
| Pyranone, malononitrile (B47326), sulfur powder | 2-Amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile | Triethylamine | 2 |
Approaches from Nicotinic Acid Derivatives
Nicotinic acid and its derivatives serve as valuable starting materials for the construction of the thieno[2,3-b]pyridine skeleton. These methods typically involve the annulation of a thiophene ring onto the pyridine core. For instance, 3-cyanopyridine-2(1H)-thiones can react with α-halo ketones, leading to the formation of the thieno[2,3-b]pyridine system. The reaction of 2-chloronicotinic acid derivatives with sulfur-containing nucleophiles is another effective strategy.
A notable example is the reaction of pyridine-2(1H)-thione derivatives with α-halo-reagents to prepare nicotinic acid esters. These esters can then undergo cyclization to yield the corresponding thieno[2,3-b]pyridines. nih.gov
| Starting Nicotinic Acid Derivative | Reagent | Product | Reference |
| Pyridine-2(1H)-thione derivative | α-halo-reagents | Thieno[2,3-b]pyridine | 3 |
| 2-chloronicotinonitrile | methyl thioglycolate | methyl amino thieno pyridine carboxylate | 1 |
Multi-component Reactions in Thienopyridine Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the thieno[2,3-b]pyridine core. These reactions often offer advantages in terms of efficiency, atom economy, and procedural simplicity.
One such approach involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile or cyanoacetamide), and a sulfur source. These components can assemble in a domino fashion to generate highly substituted thieno[2,3-b]pyridines. For instance, the multicomponent condensation of aromatic aldehydes with acetophenones and cyanothioacetamide can provide synthetic routes to various pyridine and thienopyridine derivatives. nih.gov
| Aldehyde | Active Methylene Nitrile | Sulfur Source/Other Reactant | Catalyst/Conditions | Product | Reference |
| Aromatic aldehydes | Cyanothioacetamide | Acetophenones | Alkylating agents | Substituted 3-aminothieno[2,3-b]pyridines | 4 |
Functionalization Strategies for Carboxylic Acid Introduction
Once the thieno[2,3-b]pyridine core is assembled, the introduction of a carboxylic acid group at the 3-position is a crucial step for many of its applications. This can be achieved through various functionalization strategies.
Hydrolysis of Ester Precursors
A widely used and straightforward method for obtaining Thieno[2,3-b]pyridine-3-carboxylic acid is the hydrolysis of its corresponding ester precursors. These esters are often synthesized directly during the construction of the heterocyclic core, as seen in the reaction of 2-chloronicotinonitrile with methyl thioglycolate which yields a thieno[2,3-b]pyridine with a carboxylate group at the 2-position. Subsequent chemical modifications can be performed to introduce a carboxylic acid at the 3-position, which can then be deprotected.
The hydrolysis is typically carried out under basic conditions, for example, by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.
A specific example is the hydrolysis of benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester using a methanol (B129727) solution of sodium hydroxide to yield the corresponding carboxylic acid. azom.com
| Ester Precursor | Hydrolysis Conditions | Product | Reference |
| Benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester | 1N Sodium hydroxide in methanol | Benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid | 5 |
Direct Carboxylation Methods
Direct carboxylation of the thieno[2,3-b]pyridine ring system represents a more atom-economical approach to introduce the carboxylic acid functionality. While direct C-H carboxylation of heterocycles can be challenging, recent advancements in catalysis and electrochemical methods have shown promise.
Electrochemical carboxylation has emerged as a viable strategy for the direct introduction of a carboxyl group onto pyridine and related N-heteroarenes using carbon dioxide (CO2) as the carboxylating agent. nih.govnih.gov This method offers a potentially greener alternative to traditional carboxylation techniques. The regioselectivity of the carboxylation on the pyridine ring can be controlled by the choice of the electrochemical cell setup (divided vs. undivided), allowing for selective C4 or C5 carboxylation. While not yet specifically detailed for the thieno[2,3-b]pyridine system in the provided context, this methodology presents a promising avenue for future synthetic explorations.
| Substrate | Carboxylating Agent | Method | Key Features | Potential Application to Thieno[2,3-b]pyridine | Reference |
| Pyridines and related N-heteroarenes | Carbon Dioxide (CO2) | Electrochemical Synthesis | Regioselectivity can be controlled by the electrochemical cell setup. | A promising future strategy for the direct carboxylation of the thieno[2,3-b]pyridine core. | nih.gov4 |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the thieno[2,3-b]pyridine scaffold serves as a versatile handle for a variety of chemical modifications. These derivatizations are crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these compounds. Key transformations include the formation of amides, esters (often as prodrugs), and other functionalities such as formamidines and oxalamidic acids.
The conversion of this compound to its corresponding amides is a widely employed strategy in the development of new therapeutic agents. Amide derivatives are known to form stable interactions with biological targets and can enhance properties such as cell permeability and metabolic stability.
The general synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides often starts from a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile. This starting material is reacted with an appropriate N-aryl-2-chloroacetamide in the presence of a base, such as aqueous potassium hydroxide in dimethylformamide (DMF), to yield the desired carboxamide. nih.gov This Thorpe-Ziegler type reaction proceeds through S-alkylation followed by an intramolecular cyclization.
A variety of substituted anilines can be used to generate a diverse library of carboxamides, allowing for the exploration of structure-activity relationships. For instance, the synthesis of 4-arylthieno[2,3-b]pyridine-2-carboxamides has been achieved through Thorpe-Ziegler reactions, yielding compounds with potent antiplasmodial activity. researchgate.net
Table 1: Examples of Synthesized 3-Aminothieno[2,3-b]pyridine-2-carboxamides nih.gov
| Compound ID | R Group | Ar Group | Yield (%) | Melting Point (°C) |
| 30e | CH₃ | 4-Fluorophenyl | 83 | 208–209 |
| 30f | CH₂OCH₃ | 4-Methoxyphenyl | 69 | 169–171 |
Data sourced from a study on the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov
Esterification of the carboxylic acid group is another important derivatization strategy, often employed in the design of prodrugs. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to overcome challenges such as poor solubility, low bioavailability, and unfavorable pharmacokinetic properties.
For thieno[2,3-b]pyridine derivatives, which can exhibit poor solubility due to their planar structure, the introduction of bulky, cleavable ester groups can disrupt crystal packing and improve solubility. researchgate.net This can lead to increased intracellular concentrations of the active compound and enhanced biological activity. The design of these "prodrug-like" moieties often involves the use of esters that can be readily hydrolyzed by enzymes in the body.
The synthesis of these esters can be achieved through standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent.
Further derivatization of the thieno[2,3-b]pyridine core can lead to the formation of formamidines and oxalamidic acid derivatives, which can introduce new pharmacophoric features and modulate the biological activity of the parent compound.
Formamidine derivatives can be synthesized from the corresponding 3-amino-thieno[2,3-b]pyridine precursors. A common reagent for this transformation is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction of a 3-aminothieno[2,3-b]pyridine with DMF-DMA typically proceeds under thermal conditions to yield the corresponding N,N-dimethylformimidamide derivative. nih.gov For example, N′-(2-cyanothieno[3,2-b]pyridin-3-yl)-N,N-dimethylacetimidamide has been synthesized from 3-aminothieno[3,2-b]pyridine-2-carbonitrile. nih.gov
Oxalamidic acid derivatives can be prepared from 3-aminothieno[2,3-b]pyridines by reaction with a derivative of oxalic acid, such as oxalyl chloride. This reaction would introduce an oxalamide moiety, which can act as a hydrogen bond donor and acceptor, potentially influencing the binding of the molecule to its biological target. While not extensively documented for this specific scaffold, the reaction of amino-heterocycles with oxalyl chloride is a known method for the synthesis of N-heterocyclic oxalamic acids.
Advanced Synthetic Techniques
To improve the efficiency, sustainability, and scalability of the synthesis of thieno[2,3-b]pyridine derivatives, advanced synthetic techniques are increasingly being employed. These methods often offer advantages over traditional synthetic approaches, such as reduced reaction times, higher yields, and milder reaction conditions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles.
This technology has been successfully applied to the synthesis of thieno[2,3-b]pyridine derivatives and their precursors. For instance, the Gewald reaction, a key step in the synthesis of many 2-aminothiophenes which are precursors to thieno[2,3-b]pyridines, has been shown to be significantly accelerated under microwave irradiation. jcchems.comresearchgate.net The synthesis of 2-aminothiophene-3-carboxylic acid derivatives can be achieved in as little as two minutes using this method. researchgate.net Furthermore, the subsequent cyclization of these intermediates to form thieno[2,3-d]pyrimidines, a related class of compounds, can also be efficiently carried out under microwave conditions. jcchems.comresearchgate.net The microwave-assisted aromatization of precursor molecules has also been reported to produce thieno[2,3-c]pyridines in good yields within minutes. ekb.egnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidines jcchems.com
| Reaction Step | Conventional Method (Time) | Microwave Method (Time) |
| Gewald Reaction | 6-8 hours | 5-10 minutes |
| Cyclization with Formamide | 10-12 hours | 15-20 minutes |
| Cyclization with Urea | 12-14 hours | 20-25 minutes |
Data highlights the significant reduction in reaction times achieved with microwave-assisted synthesis. jcchems.com
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that are more environmentally benign. This includes the use of catalyst-free reactions, solvent-free conditions, and the use of less hazardous reagents.
The Gewald reaction, for the synthesis of the thiophene ring of the thieno[2,3-b]pyridine system, can in some cases be performed under catalyst-free conditions. researchgate.net For instance, the reaction of ketones with 2-amino-3-cyanothiophenes can proceed under solvent-free conditions in the melt in the presence of anhydrous zinc chloride. researchgate.net While this specific example uses a Lewis acid, other variations of multicomponent reactions leading to thieno[2,3-b]pyridines have been developed to minimize the use of catalysts.
Furthermore, metal-free synthetic routes are being explored to avoid the use of potentially toxic and expensive metal catalysts. One such approach involves a three-step metal-free synthesis of thieno[2,3-c]pyridine (B153571) derivatives starting from fused 1,2,3-triazoles. kuleuven.benih.gov This method provides a more environmentally friendly and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. The development of such green and catalyst-free methods is crucial for the sustainable production of these important pharmaceutical building blocks.
Exploration of Biological Activities of Thieno 2,3 B Pyridine Carboxylic Acid Derivatives
Antimicrobial Investigations
Thieno[2,3-b]pyridine (B153569) derivatives have been evaluated for their efficacy against various microbial pathogens, including bacteria and mycobacteria.
Antibacterial Efficacy
Several studies have highlighted the potential of thieno[2,3-b]pyridine-based compounds as antimicrobial agents. A study involving new thieno[2,3-b]pyridine derivatives reported that the majority of the tested compounds exhibited potent antimicrobial activity. researchgate.net One particular derivative, compound 5a, showed a minimum inhibitory concentration (MIC) in the range of 1-16 μg/mL. researchgate.net Further investigation into the mechanism of action revealed that the most potent compounds against E. coli also demonstrated inhibitory activity against the E. coli DNA gyrase enzyme, with IC50 values ranging from 3.19 to 4.17 μM. researchgate.net
In another study, newly synthesized thieno[2,3-b]pyridine-based compounds were evaluated for their in vitro antimicrobial activity against a panel of five bacterial and five fungal strains. ekb.eg The results indicated that these compounds possess promising antimicrobial properties. ekb.eg Notably, compound 3c was identified as the most potent antimicrobial agent, with MIC values ranging from 4 to 16 μg/mL. ekb.eg Additionally, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against four bacterial species, with some compounds displaying moderate activity. japsonline.com
| Compound | Organism(s) | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound 5a | Various microbes | MIC | 1-16 µg/mL | researchgate.net |
| Compounds 4a, 5a, 5c, 5d | E. coli DNA gyrase | IC50 | 3.19-4.17 µM | researchgate.net |
| Compound 3c | 5 bacterial and 5 fungal strains | MIC | 4-16 µg/mL | ekb.eg |
Antitubercular Potential
The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series has been explored for its potential against Mycobacterium tuberculosis. acs.org While some existing analogs showed poor activity against the wild-type strain, research aimed to improve potency and understand the structure-activity relationship. acs.orgnih.gov One derivative, 17af, was identified as a potent inhibitor with an IC90 of 1.2 μM, although it also exhibited some cytotoxicity. nih.gov The study found that small changes to the molecule could lead to large changes in biological activity, indicating a steep structure-activity relationship. acs.org For instance, the 3,4-methylenedioxyphenyl derivative (15f) was very active (IC90 = 0.94 μM), whereas the 3,4-dimethylphenyl derivative (15d) showed no activity. acs.org In contrast, another study that tested thieno[2,3-b] nih.govresearchgate.netdithiine-1,1-dioxide derivatives for antibacterial activity against Mycobacterium tuberculosis strain mc26230 found the compounds to have insignificant activity, with a minimal inhibitory concentration greater than 100 μM. yu.edu.jo
| Compound | Target | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| 15f (3,4-methylenedioxyphenyl) | M. tuberculosis | IC90 | 0.94 | acs.org |
| 17a (6-methoxypyridine) | M. tuberculosis | IC90 | 1.4 | acs.org |
| 17af | M. tuberculosis | IC90 | 1.2 | nih.gov |
| 15d (3,4-dimethylphenyl) | M. tuberculosis | IC90 | >100 | acs.org |
| Thieno[2,3-b] nih.govresearchgate.netdithiine-1,1-dioxide derivatives | M. tuberculosis mc26230 | MIC | >100 | yu.edu.jo |
Anticancer and Cytotoxic Profiling
Thieno[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies investigating their effects on cancer cell proliferation, cell cycle progression, and specific molecular targets.
Inhibition of Cancer Cell Proliferation
The potent anti-proliferative activity of thieno[2,3-b]pyridines has been documented across a range of human cancer cell lines. researchgate.netmdpi.com For instance, a series of these compounds was found to potently inhibit prostate cancer cell proliferation in a dose-dependent manner across various cell lines representing different stages of the disease. nih.gov The most potent analogues have shown growth inhibition (GI50) in the low nanomolar range, particularly against melanoma, breast, lung, and central nervous system cancer cell lines. rsc.org One study revealed that ortho- and meta-double substitution on the phenyl ring resulted in the most active derivative, with GI50 values between 20–40 nM. rsc.org
In other research, newly synthesized thieno[2,3-b]pyridine-based compounds were evaluated for their cytotoxic potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg Compound 4b emerged as the most potent, with IC50 values of 3.12 µM and 20.55 µM against HepG-2 and MCF-7 cells, respectively. ekb.eg Furthermore, the incorporation of bulky ester and carbonate functional groups into the thieno[2,3-b]pyridine structure led to compounds with increased activity against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. mdpi.com
| Compound/Derivative | Cell Line(s) | Activity Metric | Value | Source |
|---|---|---|---|---|
| Derivative with ortho- and meta- double substitution | Melanoma, Breast, Lung, CNS | GI50 | 20–40 nM | rsc.org |
| Compound 4b | HepG-2 (Hepatocellular Carcinoma) | IC50 | 3.12 µM | ekb.eg |
| Compound 4b | MCF-7 (Breast Cancer) | IC50 | 20.55 µM | ekb.eg |
| Compound DJ160 | Prostate Cancer Cell Lines | - | Most potent in panel | nih.gov |
Mechanistic Studies on Cell Cycle Modulation
Investigations into the mechanism of action of thieno[2,3-b]pyridine derivatives have revealed their ability to modulate the cell cycle in cancer cells. In a study on the aggressive metastatic prostate cancer cell line PC3, treatment with these compounds induced G2/M arrest. nih.gov This effect was observed as early as 24 hours post-treatment, with compounds DJ144 and DJ160 showing the most pronounced effect. nih.gov The G2/M arrest was accompanied by the promotion of multinucleation and an increase in cell size. nih.gov
Similarly, a thieno[2,3-b]pyridine derivative was shown to significantly increase the population of MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle after 24 hours of treatment. researchgate.net In a different study, a thieno[2,3-c]pyridine (B153571) derivative, compound 6i, was also found to induce G2 phase arrest, thereby inhibiting cell cycle progression in cancer cells. nih.gov
Targeting Specific Kinases (e.g., IκB Kinase, Pim-1 Kinase)
Thieno[2,3-b]pyridine derivatives have been identified as inhibitors of specific kinases that play crucial roles in cancer development and progression.
IκB Kinase (IKKβ): A structure-activity relationship study identified a series of thieno[2,3-b]pyridine-based compounds as potent inhibitors of IκB Kinase β (IKKβ). The most potent analogs in this study inhibited IKKβ with IC50 values as low as 40 nM. researchgate.net These compounds were also shown to suppress LPS-induced TNF-α production and were active in a HeLa cell NF-κB reporter gene assay, confirming their direct interference with the NF-κB signaling pathway. researchgate.net
Pim-1 Kinase: Several studies have focused on developing thieno[2,3-b]pyridine derivatives as Pim-1 kinase inhibitors. tandfonline.comcu.edu.egnih.gov In one such study, three series of 5-bromo-thieno[2,3-b]pyridines were synthesized and tested for their Pim-1 enzyme inhibitory activity. tandfonline.comcu.edu.egnih.gov Two compounds, 3c and 5b, showed moderate inhibitory activity with IC50 values of 35.7 and 12.71 μM, respectively. tandfonline.comcu.edu.egnih.gov Another investigation designed and synthesized a series of pyridine (B92270) and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. bohrium.comnih.gov Among the tested compounds, compound 8d was the most potent PIM-1 kinase inhibitor with an IC50 of 0.019 µM, followed by compound 5b with an IC50 of 0.044 µM. bohrium.comnih.gov
| Compound | Target Kinase | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| Most potent analogues | IKKβ | IC50 | 0.04 | researchgate.net |
| Compound 3c | Pim-1 | IC50 | 35.7 | tandfonline.comcu.edu.egnih.gov |
| Compound 5b | Pim-1 | IC50 | 12.71 | tandfonline.comcu.edu.egnih.gov |
| Compound 8d | Pim-1 | IC50 | 0.019 | bohrium.comnih.gov |
| Compound 5b (from pyridine series) | Pim-1 | IC50 | 0.044 | bohrium.comnih.gov |
Neuroprotective Research
Derivatives of the thieno[2,3-b]pyridine core have been investigated for their neuroprotective potential, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor is linked to excitotoxicity and neuronal damage. Research has focused on synthesizing thieno[2,3-b]pyridinone isomers that act as cytoprotectants by inhibiting glycine (B1666218) binding to the NMDA receptor. researchgate.netresearchgate.net
In one study, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one was identified as a potent isomer with a Ki value of 16 μM against the binding of [3H]glycine to rat brain membranes. researchgate.net Further modifications to the thieno part of the molecule, such as the introduction of halogens (Cl or Br) and short alkyl chains, led to compounds with significantly higher potency, exhibiting Ki values in the nanomolar range (5.8 to 10.5 nM). researchgate.netresearchgate.net The introduction of a 3'-phenoxy moiety on the phenyl ring resulted in even greater potency, with Ki values between 1.1 and 2.0 nM. researchgate.netresearchgate.net Several of these 3'-phenoxy derivatives demonstrated the ability to protect mouse fibroblast cell lines transfected with NMDA receptors from glutamate-induced toxicity. researchgate.net
Table 1: NMDA Receptor Binding Affinity of Thieno[2,3-b]pyridinone Derivatives
| Compound ID | Substituents | Ki (nM) |
|---|---|---|
| 3a | 5-phenyl | 16000 |
| 7h | 2-Cl, 3-CH₃, 5-phenyl | 10.5 |
| 8h | 2-Br, 3-CH₃, 5-phenyl | 5.8 |
| 8i | 2-Br, 3-C₂H₅, 5-phenyl | 7.9 |
| 8m | 2-Br, 3-C₃H₇, 5-phenyl | 9.8 |
| 18h | 2-Br, 3-CH₃, 5-(3-phenoxyphenyl) | 1.1 |
| 18i | 2-Br, 3-C₂H₅, 5-(3-phenoxyphenyl) | 1.1 |
| 18l | 2-Cl, 3-C₃H₇, 5-(3-phenoxyphenyl) | 1.8 |
| 18m | 2-Br, 3-C₃H₇, 5-(3-phenoxyphenyl) | 2.0 |
Immunomodulatory and Anti-inflammatory Aspects
The immunomodulatory and anti-inflammatory potential of thieno[2,3-b]pyridine derivatives has been explored through various biological pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, making it a key target for anti-inflammatory drug discovery. Research has identified compounds based on the thieno[2,3-b]pyridine scaffold as inhibitors of the IκB kinase (IKK) complex, a key component in the NF-κB signaling cascade. google.com A US patent describes a series of substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds that are useful as inhibitors of IKK activity. google.com By inhibiting IKK, these compounds can prevent the activation of NF-κB, which in turn blocks the expression of numerous pro-inflammatory genes, including cytokines like IL-1, TNF-α, and IL-6, as well as the enzyme COX-2. google.com This makes them potentially useful in the treatment of IKK-mediated conditions such as inflammatory diseases and autoimmune disorders. google.com It is important to note that these findings relate specifically to derivatives of the 2-carboxylic acid amide of 3-amino-thieno[2,3-b]pyridine.
Agricultural and Pest Control Applications
Beyond medicine, derivatives of the thieno[2,3-b]pyridine structure have been investigated for their utility in agriculture.
While pyridine carboxylic acids are a known class of herbicides, and the use of safeners with them is documented, specific information regarding Thieno[2,3-b]pyridine-3-carboxylic acid derivatives acting as herbicide safeners was not identified in the reviewed literature. epo.orgvt.edu Existing patents on safened herbicidal compositions focus on other classes of pyridine carboxylic acids. epo.orgepo.org
Several studies have demonstrated the insecticidal properties of thieno[2,3-b]pyridine derivatives. Research has focused on their efficacy against the cotton aphid, Aphis gossypii, a common agricultural pest. epo.orgnus.edu.sg In one study, a series of novel thienylthieno[2,3-b]pyridines were synthesized and evaluated for their insecticidal activity. epo.orgnus.edu.sg
The research found that structure-activity relationships were significant. For instance, compounds featuring a 4-chlorophenyl moiety were generally more potent than those with a 3-chlorophenyl group. epo.org The cyclization of precursor pyridine molecules into the thieno[2,3-b]pyridine structure was noted to decrease insecticidal activity, which was attributed to the disappearance of a cyano group during the reaction. epo.org Nonetheless, several thieno[2,3-b]pyridine derivatives displayed promising results against both nymphs and adults of Aphis gossypii. google.com
**Table 2: Insecticidal Activity of Thieno[2,3-b]pyridine Derivatives against *Aphis gossypii***
| Compound ID | Substituents | Target Stage | LC₅₀ (ppm) after 24h |
|---|---|---|---|
| 3b | 2-carbamoyl-3-amino, N-phenyl | Nymphs | 179.9 |
| 3b | 2-carbamoyl-3-amino, N-phenyl | Adults | 240.5 |
| 3d | 2-carbamoyl-3-amino, N-(3-chlorophenyl) | Nymphs | 114.5 |
| 3d | 2-carbamoyl-3-amino, N-(3-chlorophenyl) | Adults | 155.3 |
| 3e | 2-carbamoyl-3-amino, N-(4-chlorophenyl) | Nymphs | 100.8 |
| 3e | 2-carbamoyl-3-amino, N-(4-chlorophenyl) | Adults | 134.7 |
| 4a | Tetrahydropyrimidinone derivative | Nymphs | 120.3 |
| 4a | Tetrahydropyrimidinone derivative | Adults | 165.7 |
| 5a | Spiro cyclopentanone (B42830) derivative | Nymphs | 130.2 |
| 5a | Spiro cyclopentanone derivative | Adults | 185.3 |
| Acetamiprid (Ref.) | - | Nymphs | 0.03 |
| Acetamiprid (Ref.) | - | Adults | 0.05 |
Antiviral Potential (e.g., HIV-1 Integrase Inhibition)
The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. nih.gov One of the crucial enzymes for HIV-1 replication is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov As there is no human equivalent to this enzyme, it represents a prime target for selective antiviral therapy. nih.govnih.gov In this context, derivatives of the thieno[2,3-b]pyridine scaffold have been explored for their potential as antiviral agents, including as inhibitors of HIV-1 integrase.
Research into the antiviral properties of thieno[2,3-b]pyridine derivatives has revealed promising activity against various viruses. nih.govresearchgate.net While broad-spectrum antiviral effects have been noted, specific investigations have focused on their potential to combat HIV-1. The structural similarities of thienopyrimidines, a related class of compounds, to purine (B94841) bases have made them attractive candidates for antiviral drug design. nih.gov
Studies have specifically investigated thienopyrimidinone derivatives for their ability to inhibit HIV-1 integrase activity that is dependent on the cellular cofactor LEDGF/p75. nih.gov These investigations have indicated that modifications at various positions of the thieno[2,3-b]pyridine core can significantly influence their inhibitory potency against HIV-1 integrase. For example, the introduction of a branched cyclohexyl group in place of a cycloheptane (B1346806) ring at the C-5 and C-6 positions proved to be a critical factor for activity. nih.gov
One particular derivative, 2-(3,4-dihydroxyphenyl)-5-methyl-5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one, emerged as a significant hit compound for further development. nih.gov Furthermore, the substitution pattern on the phenyl ring at the C-2 position was found to be a key determinant of selectivity and activity. nih.gov Notably, compound 25 , 5,6-dimethyl-2-(5-nitrothiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one, demonstrated good inhibitory activity against HIV-1 integrase with a favorable selectivity profile, being inactive against RNase H. nih.gov In contrast, compound 26 was identified as a dual inhibitor of both HIV-1 integrase and RNase H. nih.gov
The following table summarizes the HIV-1 integrase inhibitory activity of selected thienopyrimidinone derivatives:
| Compound | R1 | R2 | R3 | R4 | IN IC50 (µM) |
| 21 | H | H | H | 5-nitrothiophen-2-yl | 16.3 ± 1.5 |
| 22 | H | H | H | 5-nitrofuran-2-yl | 14.2 ± 0.9 |
| 23 | H | H | H | thiophen-2-yl | 19.4 ± 1.8 |
| 25 | CH3 | CH3 | H | 5-nitrothiophen-2-yl | 12.3 ± 0.8 |
| 26 | CH3 | CH3 | H | 5-nitrofuran-2-yl | 10.1 ± 0.5 |
Further research has underscored the importance of the pyridine moiety within various heterocyclic structures for anti-HIV activity. nih.govresearchgate.net While not exclusively focused on thieno[2,3-b]pyridine-3-carboxylic acids, these studies highlight the potential of pyridine-containing compounds as a source of novel HIV-1 integrase inhibitors. The development of these compounds is often guided by structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov
It is important to note that while the thieno[2,3-b]pyridine scaffold shows promise, the specific antiviral activity, particularly against HIV-1 integrase, is highly dependent on the nature and position of various substituents on the core structure.
Structure Activity Relationship Sar and Lead Optimization for Thieno 2,3 B Pyridine Carboxylic Acid Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of thieno[2,3-b]pyridine (B153569) carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core and its appended functionalities.
Halogenation Effects
The introduction of halogen atoms at specific positions on the thieno[2,3-b]pyridine scaffold and its associated aryl rings has been shown to significantly modulate biological activity. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the nature of the halogen at position 4 of the phenyl ring (F, Cl, Br, I) was investigated in combination with various electron-withdrawing and electron-donating groups at position 2. mdpi.com While the specific impact of each halogen was found to be dependent on the other substituent, this highlights the importance of the electronic and steric properties of the halogen in influencing inhibitory activity. mdpi.com
In another study focusing on antiplasmodial agents, chloro-substitution on the N-phenyl ring of 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxamides was explored. It was observed that ortho-chloro substitution on the N-phenyl substituent was detrimental to antiplasmodial activity. mdpi.com This suggests that steric hindrance introduced by the ortho-chloro group may disrupt the optimal orientation of the molecule within the target's binding site. mdpi.com
Alkyl and Aryl Substitutions
The introduction of alkyl and aryl groups at various positions of the thieno[2,3-b]pyridine core has been a key strategy in optimizing the potency of these derivatives.
In the development of anti-proliferative 2-amino-3-carboxamido-thieno[2,3-b]pyridines, appending a propyl-aryl group at the C-5 position resulted in compounds with potent biological activity, exhibiting IC50 values in the nanomolar range. nih.gov The length of the linker was found to be crucial, with a propyl tether being optimal for placing the appended aryl ring into a lipophilic pocket within the active site of the putative target enzyme, phosphoinositide phospholipase C (PI-PLC). nih.gov Compounds with a longer, four-atom chain were considerably less active. nih.gov
Furthermore, the substitution pattern on the arylcarboxamide ring has been extensively studied. For anti-proliferative activity, ortho- and meta-disubstitution on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamides proved to be the most active, with growth inhibition (GI50) values between 20–40 nM for a range of cancer cell lines. rsc.org The phenyl moiety could also be replaced by an α-naphthyl group, which maintained significant activity. rsc.org In the context of antiplasmodial activity, an aromatic substituent on the nitrogen atom of the carboxylic acid amide structure was found to be a prerequisite for good activity. mdpi.com
The electronic properties of the substituents on the aryl ring also play a critical role. In the aforementioned FOXM1 inhibitors, a study of electron-withdrawing (-CN, -NO₂, -CF₃) and electron-donating (-CH₃) groups at position 2 of the phenyl ring revealed that only compounds bearing a cyano (-CN) group decreased FOXM1 expression. mdpi.com
The following table summarizes the impact of various alkyl and aryl substitutions on the anti-proliferative activity of thieno[2,3-b]pyridine derivatives against MDA-MB-231 and HCT-116 cancer cell lines.
Table 1: Effect of Alkyl and Aryl Substitutions on Anti-proliferative Activity
| Compound | Substitution at C-5 | Arylcarboxamide Substituent | MDA-MB-231 % Growth Inhibition at 1µM | HCT-116 % Growth Inhibition at 1µM |
|---|---|---|---|---|
| 5c | - | 2'-Me-3'-Cl-phenyl | 26.3 | - |
| 11d | Propyl-aryl (allylic alcohol linker) | 2',3'-disubstituted phenyl | - | IC50 = 79 nM |
| 21r | Propyl-aryl (allylic alcohol linker) | - | IC50 < 50 nM | - |
Role of Amino and Carboxylic Acid Groups
Molecular modeling studies of anti-proliferative thieno[2,3-b]pyridines targeting PI-PLC suggest that the primary amine group and the amide carboxyl group are involved in important interactions with amino acid residues GLU341 and HIS311 in the active site. mdpi.com
In the context of antiplasmodial thieno[2,3-b]pyridine-2-carboxamides, the carboxylic acid functionality was found to be detrimental to activity, whereas the corresponding tert-butyl esters exhibited significant antiplasmodial effects. mdpi.com This suggests that the free carboxylic acid may negatively impact cell permeability or target interaction in this specific context.
The replacement of the carboxylic acid with a carboxamide group is a common strategy. In the development of antiplasmodial agents, the keto group in an initial lead was replaced by a carboxylic acid amide, which resulted in a significant increase in potency. mdpi.com This indicates that the amide can act as a bioisostere of the carboxylic acid, maintaining key hydrogen bonding interactions while potentially improving other properties like metabolic stability.
Pharmacophore Identification and Design
Pharmacophore modeling has been instrumental in understanding the key structural requirements for the biological activity of thieno[2,3-b]pyridine derivatives and in the design of new, more potent analogs.
For a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ), a receptor-induced 3D-QSAR model was developed. nih.gov This model, based on docking-based alignment, identified the essential structural features necessary for PKC-θ inhibition. The contour maps from this model provided insights into the favorable and unfavorable steric and electronic interactions within the active site, guiding the design of new congeners with improved potency. nih.gov
In the design of novel PI3K inhibitors, a pharmacophore model was established based on the common features of several potent inhibitors. nih.gov The key elements of this model included a morpholine (B109124) ring for interaction with the hinge region of the kinase, a central heterocyclic core (such as thieno[2,3-b]pyrimidine), and a hydrogen bond donor/acceptor group on an aryl substituent. nih.gov This pharmacophore-guided approach led to the synthesis of new thieno[2,3-d]pyrimidine (B153573) derivatives with significant inhibitory activity. nih.gov
Strategies for Enhancing Target Binding and Bioavailability
Several strategies have been employed to enhance the target binding affinity and improve the bioavailability of thieno[2,3-b]pyridine carboxylic acid derivatives.
To improve target binding, a common approach is the introduction of lipophilic groups to interact with hydrophobic pockets in the target enzyme. As mentioned earlier, appending a propyl-aryl group at the C-5 position of anti-proliferative thieno[2,3-b]pyridines allowed the new aryl ring to occupy a previously untargeted lipophilic pocket within the active site of PI-PLC, leading to a significant increase in potency. nih.gov
Poor aqueous solubility is a common challenge for thieno[2,3-b]pyridine derivatives, which can limit their bioavailability. researchgate.net To address this, prodrug strategies have been explored. For instance, incorporating bulky, yet easily cleavable, ester and carbonate functional groups onto a methylene-hydroxyl group at the C-5 position of anti-proliferative thieno[2,3-b]pyridines was shown to disrupt the planar structure of the molecules. mdpi.com This disruption of crystal packing was hypothesized to increase solubility and, consequently, improve intracellular concentrations of the active compound. mdpi.comnih.gov
Another approach to improve solubility is the introduction of polar groups. Altering an appended alkyl ring to include functionalities such as alcohols, ketones, and substituted amines has been shown to be an effective strategy for enhancing the aqueous solubility of anti-proliferative thieno[2,3-b]pyridines. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry to explore novel chemical space, improve physicochemical properties, and circumvent patent limitations.
In the development of mGlu₅ negative allosteric modulators, the picolinamide (B142947) core of a lead compound was successfully replaced with a thieno[3,2-b]pyridine-5-carboxamide scaffold. acs.org This scaffold hop resulted in compounds with similar potency. Further exploration led to the discovery that a 1-methyl-1H-pyrrolo[2,3-b]pyridine core also yielded a potent mGlu₅ NAM, while other heterocyclic systems like pyridazine, pyrazine, and pyrimidine (B1678525) were not effective replacements. acs.org
Bioisosteric replacement of the carboxylic acid group is a common strategy to improve the pharmacokinetic properties of a drug candidate. While direct replacement is not always straightforward, various functional groups can mimic the key interactions of a carboxylic acid. For example, in the context of antiplasmodial thieno[2,3-b]pyridine derivatives, replacing a keto group with a carboxylic acid amide led to a significant enhancement of activity, demonstrating that the amide can serve as a successful bioisostere. mdpi.com The following table provides examples of bioisosteric replacements for a carboxylic acid.
Table 2: Common Bioisosteric Replacements for Carboxylic Acids
| Carboxylic Acid | Bioisostere |
|---|---|
| -COOH | Tetrazole |
| -COOH | Acylsulfonamide |
| -COOH | Hydroxamic acid |
| -COOH | Thiazolidinedione |
These strategies of scaffold hopping and bioisosteric replacement continue to be valuable in the optimization of thieno[2,3-b]pyridine carboxylic acid derivatives for various therapeutic applications.
Computational Chemistry and Molecular Modeling Studies of Thieno 2,3 B Pyridine Carboxylic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for understanding how the chemical structure of thieno[2,3-b]pyridine (B153569) derivatives influences their biological activity. By correlating physicochemical properties with potency, QSAR models can guide the synthesis of analogues with improved therapeutic potential.
One notable QSAR study was performed on a series of thieno[2,3-b]pyridinone derivatives, which act as antagonists for the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The analysis provided a consistent interpretation of the inhibitory potencies (Kᵢ values) of the compounds. researchgate.net The research highlighted key structural features that modulate activity. For instance, the introduction of halogens (chlorine or bromine) near the sulfur atom of the thieno[2,3-b]pyridine core, along with short alkyl chains at another position, resulted in compounds with Kᵢ values in the low nanomolar range (5.8 to 10.5 nM). researchgate.net The QSAR models developed from this data successfully explained the variance in biological activity based on structural modifications, demonstrating the predictive power of this computational approach. researchgate.net Further structure-activity relationship (SAR) studies on different series of thieno[2,3-b]pyridines have also identified crucial motifs for optimal performance in other contexts, such as sensitizing cancer cells to topoisomerase inhibitors. nih.gov
| Structural Modification | Effect on Biological Activity (NMDA Receptor) | Reference Kᵢ Values |
| Halogen (Cl, Br) near sulfur atom | Increased potency | 5.8 - 10.5 nM |
| Short alkyl chains on thieno ring | Increased potency | 5.8 - 10.5 nM |
| 3'-phenoxy moiety on phenyl substituent | Significantly increased potency | 1.1 - 2.0 nM |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This method has been extensively applied to thieno[2,3-b]pyridine derivatives to elucidate their mechanism of action and identify key binding interactions with various biological targets.
Docking studies have successfully predicted the interaction of these derivatives with several important protein kinases and enzymes. For instance, a series of thieno[2,3-b]pyridine derivatives were identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy. nih.gov Molecular docking of the most active compounds into the PIM-1 kinase active site revealed binding modes consistent with their in vitro inhibitory activity, with IC₅₀ values as low as 0.019 µM for the most potent derivative. nih.gov Similarly, docking simulations were used to investigate the binding interactions of thieno[2,3-b:4,5-b′]dipyridine analogues with the E. coli DNA gyrase B active site, helping to explain their observed antibacterial activity. researchgate.netelsevierpure.com Other studies have explored thieno[2,3-b]pyridines as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. nih.gov Docking simulations showed that these compounds could fit into the TDP1 active site, guiding the design of derivatives that could act as chemosensitizers. nih.gov
| Biological Target | Derivative Class | Key Findings from Docking | IC₅₀/GI₅₀ Values of Lead Compounds |
| PIM-1 Kinase | Pyridine (B92270) and thieno[2,3-b]pyridine derivatives | Binding mode consistent with in vitro activity. | 0.019 µM - 0.479 µM |
| E. coli DNA gyrase B | Thieno[2,3-b:4,5-b′]dipyridine analogues | Prediction of binding interactions within the active site. | Good activity against Gram-positive bacteria. |
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | Interactions within the enzyme's active site identified. | 16.95 µM (most potent compound) |
Conformational Analysis and Ligand-Receptor Dynamics
Understanding the conformational preferences of thieno[2,3-b]pyridine derivatives and the dynamics of their interactions with receptors is crucial for drug design. These studies go beyond the static picture provided by docking to explore the stability and behavior of the ligand-receptor complex over time.
The thieno[2,3-b]pyridine scaffold is highly planar, a feature that can lead to strong intermolecular forces like hydrogen bonding and π-stacking interactions. mdpi.com This planarity contributes to high crystal packing energy, which is often correlated with poor aqueous solubility. mdpi.com Conformational analysis has shown that introducing bulky or flexible substituents can disrupt this planarity. This disruption can decrease the crystal packing energy, potentially improving solubility and, consequently, biological activity by increasing the effective concentration of the compound available to interact with its target. mdpi.com
Molecular dynamics (MD) simulations have been employed to study the stability of these compounds within a receptor's binding site. For example, a 100 ns MD simulation was used to analyze the binding of novel thieno[2,3-b:4,5-b'] dipyridine compounds to the SARS-CoV-2 3CL Mpro protein. researchgate.net The results of the simulation confirmed that the compounds exhibited high binding affinity and remained stably bound to the protein throughout the simulation, supporting the initial findings from molecular docking. researchgate.net Such studies are essential for validating docking poses and understanding the dynamic nature of the ligand-receptor interactions that govern the compound's biological effect.
| Study Type | Compound Class | Key Findings |
| Conformational Analysis | 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | The core structure is highly planar, leading to tight crystal packing and potentially low solubility. Adding bulky ester/carbonate groups disrupts planarity, improving anti-proliferative activity. |
| Molecular Dynamics (MD) Simulation | Thieno[2,3-b:4,5-b'] dipyridine derivatives | Confirmed high binding affinity and stability toward the SARS-COV-2 3CL Mpro protein over a 100 ns simulation. |
Future Perspectives and Research Directions in Thieno 2,3 B Pyridine Carboxylic Acid Chemistry
Development of Novel Synthetic Methodologies
The construction of the thieno[2,3-b]pyridine (B153569) core has traditionally relied on established cyclization strategies, but future efforts are geared towards more efficient, diverse, and environmentally benign methods.
Classical and Modern Cyclization Strategies: A cornerstone in the synthesis of this scaffold is the intramolecular Thorpe-Ziegler cyclization. This reaction typically starts from 2-substituted-3-cyanopyridine precursors, which are often derived from 3-cyanopyridine-2(1H)-thiones. rsc.orgchemicalbook.com The process involves the alkylation of the thione followed by a base-catalyzed cyclization to form the thiophene (B33073) ring. rsc.org A variety of reaction conditions have been explored, utilizing different bases and solvents to optimize yields. rsc.org
More recent advancements have introduced alternative and powerful methodologies. One such approach is the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines, which offers a different route to the fused ring system. nih.gov Another innovative, metal-free method involves a denitrogenative transformation reaction mediated by 1,2,3-triazoles, providing a novel entry to the thieno[2,3-c]pyridine (B153571) skeleton, a close isomer. researchgate.nettandfonline.com
| Synthetic Strategy | Key Precursors | Typical Conditions | Advantages |
| Thorpe-Ziegler Cyclization | 3-Cyanopyridine-2(1H)-thiones, α-halo carbonyls | Base catalysis (e.g., EtONa, K2CO3) in solvents like ethanol (B145695) or DMF. rsc.org | Well-established, reliable for many derivatives. |
| Electrophilic Cyclization | 3-(Arylethynyl)-2-(alkylthio)pyridines | Electrophilic organochalcogen reagents. nih.gov | Provides access to diversely substituted products. |
| Denitrogenative Transformation | 1,2,3-Triazole derivatives | Acid-mediated, metal-free conditions. researchgate.net | Novel, avoids potentially toxic metal catalysts. |
| Microwave-Assisted Synthesis | Various | Microwave irradiation | Accelerated reaction times, often higher yields. mdpi.com |
Discovery of New Biological Targets and Mechanisms
While initially explored for a specific set of targets, the thieno[2,3-b]pyridine scaffold has demonstrated remarkable polypharmacology, interacting with a diverse range of biological molecules. nih.govnih.gov Future research will focus on elucidating these interactions and discovering entirely new therapeutic applications.
Kinase Inhibition: A primary area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of several key kinases:
RON Tyrosine Kinase: Inhibitors targeting splice variants of the recepteur d'origine nantais (RON) kinase have shown significant anti-tumor efficacy. nih.gov
Pim-1 Kinase: This serine/threonine kinase, involved in cell survival and proliferation, is another promising target for this compound class. drugbank.com
eEF2-K (eukaryotic elongation factor-2 kinase): Analogues have been successfully screened for inhibitory activity against this kinase, which plays a role in protein synthesis. tandfonline.com
Enzyme and Receptor Modulation: Beyond kinases, these compounds modulate the activity of various other enzymes and receptors:
Phosphoinositide-specific Phospholipase C (PI-PLC): This enzyme family, particularly the PLC-δ and PLC-γ isoforms, was one of the initial targets identified through virtual screening and remains a key focus for anticancer applications. rsc.orgnih.govnih.gov
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): As inhibitors of this DNA repair enzyme, thieno[2,3-b]pyridines can act as chemosensitizers, enhancing the efficacy of topoisomerase-targeting cancer drugs. ut.ac.ir
G Protein-Coupled Receptors (GPCRs): Derivatives have been shown to modulate GPCRs, with the adenosine (B11128) A2A receptor being a plausible target. nih.govekb.eg Screening efforts have identified activity against other receptors like CXCR4 and GPR35, opening new avenues for therapeutic intervention. ekb.eg
Signal Peptidase (LepB): In the field of infectious disease, novel derivatives have shown activity against Mycobacterium tuberculosis by targeting the LepB signal peptidase. chemicalbook.com
Novel Mechanisms of Action: Emerging research points to unconventional mechanisms. One derivative was found to reduce the cancer stem cell population by inducing a metabolic shift from lipid to glucose metabolism, representing a novel anticancer strategy. rsc.org Others have been shown to interact with the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, a well-established anticancer mechanism. nih.govekb.eg
Advanced SAR and Lead Optimization Approaches
The translation of a promising hit compound into a viable drug candidate requires meticulous optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. Future research will leverage a combination of computational and experimental strategies to refine the thieno[2,3-b]pyridine scaffold.
Computational and In Silico Methods: Structure-based drug design is becoming increasingly central to lead optimization.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.com These models generate contour maps that visualize how steric and electronic properties of the molecule influence biological activity, providing a clear roadmap for designing more potent analogues. nih.gov
Molecular Docking: Docking simulations are routinely used to predict the binding orientation of inhibitors within the active site of their target protein. drugbank.com This allows for the rational design of modifications that can form stronger and more specific interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues. nih.gov
Structure-Activity Relationship (SAR) Insights: Systematic modification of the thieno[2,3-b]pyridine core has yielded critical insights into the structural requirements for activity against various targets.
Substituents on the Carboxamide Moiety: For general anticancer activity, the substitution pattern on the N-phenyl ring of the 2-carboxamide (B11827560) group is crucial. Studies have shown that ortho- and meta- disubstitution often leads to the highest potency. ut.ac.irekb.eg Conversely, para-substitution can diminish general cytotoxicity while enhancing activity against specific targets like the DNA repair enzyme TDP1. chemicalbook.com
Modifications to the Core Scaffold: Fusing a cycloaliphatic ring to the pyridine (B92270) moiety to create tetrahydrothieno[2,3-b]quinolones has been shown to significantly increase anti-proliferative activity. For Pim-1 kinase inhibition, a bromine atom at the 5-position is important for engaging in hydrophobic interactions within the ATP-binding pocket. nih.gov
Lead Optimization Strategies: A key challenge in the development of planar heterocyclic compounds is their often-poor solubility, which can hinder their bioavailability. A forward-thinking optimization strategy involves the introduction of bulky, cleavable ester or carbonate groups. This "prodrug-like" approach aims to disrupt the tight crystal packing that results from intermolecular stacking, thereby improving the compound's solubility and pharmacokinetic profile without compromising its interaction with the target. ekb.eg
| Target Class | Key SAR Findings | Optimization Approach |
| Kinases (e.g., Pim-1) | Bromine at C5 enhances hydrophobic binding; amide/benzoyl groups at C2 modulate H-bonding. nih.gov | Bioisosteric replacement of other scaffolds; structure-based design using docking. nih.gov |
| PI-PLC (Anticancer) | ortho,meta-disubstitution on the N-phenyl carboxamide is optimal. ut.ac.irekb.eg | Fusing rings to the core; introducing prodrug-like moieties to improve pharmacokinetics. ekb.eg |
| TDP1 (Chemosensitizer) | para-substitution on the N-phenyl carboxamide reduces cytotoxicity but maintains TDP1 inhibition. chemicalbook.com | Selectively designing compounds with poor antiproliferative but high enzyme inhibitory activity. chemicalbook.com |
| GPCRs (e.g., NMDA) | Halogen substitution near the thiophene sulfur atom is beneficial. researchgate.net | 3D-QSAR and Hansch analysis to guide substituent choice. researchgate.net |
Applications in Chemical Biology and Drug Discovery Initiatives
The thieno[2,3-b]pyridine scaffold is not only a source of potential therapeutics but also a valuable tool for exploring complex biological systems. Its versatility and well-defined structure-activity relationships make it an ideal platform for chemical biology and broader drug discovery initiatives.
A Privileged Scaffold for Drug Discovery: The discovery of many potent thieno[2,3-b]pyridine derivatives has originated from large-scale screening campaigns. Initial hits were often identified through in silico virtual screening against specific protein targets or through high-throughput cellular screens of diverse chemical libraries. nih.govnih.gov These hits then serve as the starting point for focused medicinal chemistry efforts, where the scaffold is systematically decorated with different functional groups to generate libraries of analogues for further testing and optimization. ekb.eg
Chemical Biology Tools for Target Validation and Pathway Elucidation: The polypharmacology of thieno[2,3-b]pyridines—their ability to interact with multiple targets—makes them powerful probes for dissecting cellular pathways. nih.govnih.gov By observing the cellular response to these compounds, researchers can gain insights into the interconnectedness of different signaling networks. For instance, derivatives that induce specific cell cycle arrest (e.g., at the G2/M phase) or distinct morphological changes like multinucleation can be used as tool compounds to study the molecular machinery governing cell division. nih.gov
Furthermore, these compounds can be instrumental in target identification and validation. A derivative that shows potent activity in a cellular assay can be modified to create a chemical probe, for example, by attaching a fluorescent tag or a reactive group for affinity-based protein profiling. Such probes can be used to isolate and identify the specific protein targets responsible for the compound's biological effect, potentially uncovering novel targets for drug discovery. The use of a lead thieno[2,3-b]pyridine in patient-derived explant models further highlights their value as advanced tools for validating therapeutic strategies in highly relevant preclinical settings. nih.gov
Q & A
Q. What synthetic routes are available for Thieno[2,3-b]pyridine-3-carboxylic acid, and what intermediates are critical?
this compound can be synthesized via cyclocondensation reactions. For example, hydrazonoyl halides react with nitrile-containing precursors to form the thienopyridine core, followed by hydrolysis to the carboxylic acid derivative . Key intermediates include 2-aminothiophene-3-carbonitriles and their cyclized analogs, which are often characterized by HNMR (e.g., δ6.72–8.13 ppm for aromatic protons) and IR spectroscopy (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?
- HNMR : Aromatic protons in the thienopyridine ring typically appear as singlets or doublets between δ6.72–8.13 ppm, while methyl or ethyl ester groups in derivatives show signals at δ1.32–4.29 ppm .
- IR Spectroscopy : Carboxylic acid derivatives exhibit strong C=O stretches (~1700 cm⁻¹), and amide derivatives show N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 374.46 for ethyl ester derivatives) confirm molecular weight .
Q. How can researchers assess the antimicrobial activity of this compound derivatives?
Standard protocols include:
- Agar Diffusion Assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MIC Determination : Measuring minimum inhibitory concentrations using broth dilution methods .
- Structure-Activity Relationship (SAR) : Modifying the carboxylic acid group to esters or amides to enhance membrane permeability .
Advanced Research Questions
Q. How can structural modifications optimize the pharmacological profile of this compound?
- Esterification/Amidation : Replace the carboxylic acid with ethyl esters or amides (e.g., 3-carboxamide derivatives) to improve bioavailability .
- Heterocyclic Fusion : Introduce fused rings (e.g., pyrimidines or triazoles) via reactions with formamide or urea to enhance target binding .
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-position increases metabolic stability .
Q. What analytical methods ensure purity and stability of this compound in storage?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
- Stability Studies : Store at 0–6°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
- Degradation Profiling : Monitor via TLC or LC-MS for oxidation byproducts under accelerated conditions (40°C/75% RH) .
Q. How can contradictions in spectral data (e.g., HNMR shifts) between studies be resolved?
- Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for HNMR comparisons .
- Computational Validation : Compare experimental HNMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .
- Alternative Syntheses : Reproduce derivatives via different routes (e.g., Niementowski reaction vs. cyclocondensation) to confirm structural assignments .
Q. What strategies improve reaction yields in the synthesis of thienopyridine derivatives?
- Catalyst Optimization : Use K₂CO₃ or pyridine to deprotonate intermediates during cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitrile precursors .
- Temperature Control : Reflux in ethylene glycol (bp 197°C) for high-temperature reactions without decomposition .
Q. How do computational methods support the design of thienopyridine-based inhibitors?
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase enzymes) .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) for lead optimization .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .
Methodological Challenges and Solutions
Q. What are the limitations in evaluating the metabolic stability of thienopyridine derivatives?
Q. How can researchers validate the specificity of thienopyridine derivatives for a target enzyme?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
